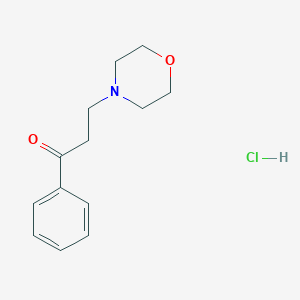

3-Morpholinopropiophenone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-morpholin-4-yl-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14;/h1-5H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUAFINDWSQCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144518 | |

| Record name | 3-Morpholinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020-16-2 | |

| Record name | 1-Propanone, 3-(4-morpholinyl)-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinopropiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1020-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Morpholinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-morpholinopropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Morpholinopropiophenone hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW3ADN5VYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Morpholinopropiophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the chemical properties of 3-Morpholinopropiophenone hydrochloride (CAS No. 1020-16-2). It is a keto-amine compound that belongs to the class of propiophenones and contains a morpholine moiety. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its putative biological activity by examining the established mechanism of action of structurally related substituted cathinones. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 1020-16-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 255.74 g/mol | [3] |

| Melting Point | 180-182 °C | [4][5] |

| Boiling Point | 356.9 °C at 760 mmHg | [4][5] |

| Flash Point | 169.7 °C | [4][5] |

| Appearance | Solid | [5] |

| Synonyms | 3-(4-Morpholino)propiophenone hydrochloride, 3-Morpholin-4-yl-1-phenylpropan-1-one hydrochloride | [1][3] |

Synthesis

The primary synthetic route to this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific synthesis, acetophenone serves as the carbonyl compound, formaldehyde as the source of the methylene bridge, and morpholine as the secondary amine.

General Experimental Protocol for Mannich Reaction

The following is a generalized protocol for the synthesis of β-aminoketones, adapted for the preparation of this compound.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Morpholine hydrochloride (or morpholine and hydrochloric acid)

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of acetophenone, paraformaldehyde, and morpholine hydrochloride.

-

Add ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid.

-

The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield this compound as a crystalline solid.

Analytical Data

Detailed spectral data for this compound is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the morpholine ring, and the two methylene groups of the propiophenone backbone. The protons adjacent to the carbonyl group and the nitrogen atom would be expected to be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-N and C-O stretching vibrations from the morpholine ring.

Mass Spectrometry

The mass spectrum of this compound would likely show a molecular ion peak corresponding to the free base (C₁₃H₁₇NO₂). Common fragmentation patterns would involve cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom of the morpholine ring.

Biological Activity and Signaling Pathways

While specific pharmacological studies on 3-Morpholinopropiopiophenone hydrochloride are limited, its structural similarity to substituted cathinones suggests a potential mechanism of action as a monoamine transporter inhibitor. Substituted cathinones are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters.

This inhibition of neurotransmitter reuptake can lead to stimulant effects. The interaction with these transporters is a key signaling pathway for many psychoactive compounds.

Conclusion

This compound is a compound with well-defined physical properties and a straightforward synthetic pathway. While specific analytical and pharmacological data are not extensively documented, its structural characteristics provide a strong basis for predicting its behavior and potential biological activity. As a member of the substituted cathinone family, it warrants further investigation to fully elucidate its pharmacological profile and potential applications in drug development. This guide serves as a foundational resource to aid in such future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-Morpholinopropiophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Morpholinopropiophenone hydrochloride, a valuable intermediate in pharmaceutical research. The synthesis is primarily achieved through the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group.

Core Synthesis Pathway: The Mannich Reaction

The synthesis of this compound is a three-component condensation reaction involving propiophenone, formaldehyde, and morpholine.[1][2][3] This reaction is a prime example of a Mannich reaction, which yields a β-aminocarbonyl compound known as a Mannich base.[1] The hydrochloride salt of the amine is often used to ensure acidic conditions, which are favorable for the reaction mechanism.[1]

The reaction proceeds through the formation of a reactive iminium ion from the condensation of morpholine and formaldehyde. Propiophenone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond, ultimately yielding the 3-morpholinopropiophenone base. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Propiophenone | C₉H₁₀O | 134.18 | 18-20 | 218 |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 120-170 (decomposes) | N/A |

| Morpholine Hydrochloride | C₄H₁₀ClNO | 123.58 | 175-177 | N/A |

| This compound | C₁₃H₁₈ClNO₂ | 255.74 | 186-188 | N/A |

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Mannich reaction.[4]

Materials:

-

Propiophenone

-

Paraformaldehyde

-

Morpholine hydrochloride

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine propiophenone (1.0 eq), morpholine hydrochloride (1.3 eq), and paraformaldehyde (2.5 eq of CH₂O).

-

Solvent and Catalyst Addition: Add 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reactants will dissolve to form a homogeneous solution. Continue refluxing for a minimum of 2 hours.

-

Crystallization and Isolation: After the reflux period, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Filtration: Collect the crystalline product by vacuum filtration and wash the crystals with cold acetone to remove unreacted starting materials and impurities.

-

Drying: Dry the product, this compound, in a vacuum oven at a temperature not exceeding 60°C.

Expected Yield: 70-80%

Characterization Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the morpholine ring protons, and the two methylene groups of the propiophenone backbone. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, morpholine carbons, and the two aliphatic carbons of the propiophenone chain. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) stretch, C-N stretch, and aromatic C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (3-Morpholinopropiophenone) and characteristic fragmentation patterns. |

Visualizations

Synthesis Pathway

Caption: The Mannich reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Logical Relationship of Reactants to Product

Caption: The contribution of each reactant to the final Mannich base structure.

References

The Putative Mechanism of Action of 3-Morpholinopropiophenone Hydrochloride: An In-depth Technical Guide for Researchers

Disclaimer: The following information is based on the pharmacological profiles of structurally similar compounds, as there is currently a lack of published scientific literature detailing the specific mechanism of action for 3-Morpholinopropiophenone hydrochloride (3-MPP HCl). This document serves as a technical guide for researchers, scientists, and drug development professionals, extrapolating from established structure-activity relationships within the synthetic cathinone class.

Executive Summary

This compound is a synthetic derivative of cathinone, structurally analogous to other psychoactive propiophenones. Based on the known pharmacology of related compounds, particularly α-pyrrolidinopropiophenone (α-PPP), it is hypothesized that 3-MPP HCl primarily functions as a monoamine transporter inhibitor. Its mechanism of action is likely centered on blocking the reuptake of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT), in the synaptic cleft. This inhibition leads to an accumulation of these neurotransmitters, resulting in increased downstream signaling and producing stimulant effects on the central nervous system. The presence of the morpholine ring, as opposed to the pyrrolidine ring found in more potent analogs, is predicted to modulate its potency and selectivity at the monoamine transporters.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for synthetic cathinones involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

This compound is anticipated to act as a competitive inhibitor at these transporter sites. By binding to DAT and NET, it would block the reuptake of dopamine and norepinephrine, leading to their increased concentration in the synapse and enhanced postsynaptic receptor activation.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of 3-MPP at the monoamine synapse.

Quantitative Data from Structurally Related Compounds

While no specific binding affinity or reuptake inhibition data for this compound is available, the following table summarizes the in vitro data for its close structural analog, α-pyrrolidinopropiophenone (α-PPP), and other related compounds for comparative purposes. This data is crucial for predicting the potential pharmacological profile of 3-MPP HCl.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Selectivity |

| α-PPP | 196 ± 40 | 39.4 ± 4.5 | >10,000 | >51 |

| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | >781 |

| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | 826 |

| Cocaine | 239 ± 21 | 313 ± 15 | 309 ± 25 | 1.3 |

| Methamphetamine | 140 ± 19 | 43.8 ± 3.8 | 1790 ± 150 | 12.8 |

Data sourced from Marusich et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)". Neuropharmacology, 87, 206-213.

The data indicates that α-PPP is a selective inhibitor of catecholamine transporters (DAT and NET) with negligible activity at the serotonin transporter. It is reasonable to hypothesize that this compound would exhibit a similar profile, likely with its own distinct potency and selectivity ratios. The substitution of the pyrrolidine ring with a morpholine ring may alter the binding affinity and efficacy at these transporters.

Experimental Protocols for Pharmacological Characterization

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

In Vitro Monoamine Transporter Inhibition Assays

Objective: To quantify the binding affinity and reuptake inhibition potency of 3-MPP HCl at DAT, NET, and SERT.

Methodology: Radioligand Binding Assays

-

Tissue Preparation: Rat striatum (for DAT), hippocampus (for NET), and whole brain minus striatum (for SERT) are homogenized in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended to yield a crude synaptosomal preparation.

-

Assay Conditions:

-

DAT Binding: Incubate synaptosomal membranes with the radioligand [³H]WIN 35,428 and varying concentrations of 3-MPP HCl. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

NET Binding: Incubate hippocampal membranes with [³H]nisoxetine and varying concentrations of 3-MPP HCl. Non-specific binding is determined using a high concentration of desipramine.

-

SERT Binding: Incubate cortical membranes with [³H]citalopram and varying concentrations of 3-MPP HCl. Non-specific binding is determined using a high concentration of clomipramine.

-

-

Data Analysis: Following incubation, samples are filtered and washed to separate bound and free radioligand. The radioactivity of the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Methodology: Synaptosomal Uptake Assays

-

Synaptosome Preparation: Prepare synaptosomes from the same brain regions as described above.

-

Uptake Protocol: Pre-incubate synaptosomes with varying concentrations of 3-MPP HCl or vehicle. Initiate neurotransmitter uptake by adding [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity of the synaptosomes.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of 3-MPP HCl that inhibits 50% of the specific neurotransmitter uptake.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of 3-MPP HCl.

Conclusion

While direct experimental data on this compound is not publicly available, a strong inference can be made from its chemical structure and the known pharmacology of its analogs. The compound is likely a catecholamine-selective monoamine reuptake inhibitor, with a pharmacological profile that would classify it as a central nervous system stimulant. The precise potency and selectivity of 3-MPP HCl at the dopamine and norepinephrine transporters would determine its specific psychoactive and physiological effects. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its mechanism of action, which is essential for a comprehensive understanding of its potential therapeutic or toxicological properties. Future research should focus on conducting these in vitro and subsequent in vivo studies to validate this hypothesized mechanism.

3-Morpholinopropiophenone Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropiophenone hydrochloride is a chemical compound belonging to the propiophenone and morpholine classes. While specific research on this molecule is limited, its structural similarity to other pharmacologically active compounds, such as synthetic cathinones and various morpholine derivatives, suggests potential applications in neuroscience research and drug discovery. This technical guide synthesizes the available chemical information for this compound and extrapolates potential biological activities, synthetic routes, and analytical methodologies based on closely related analogues. All quantitative data, where available, has been summarized, and detailed experimental protocols for representative compounds are provided.

Chemical and Physical Properties

This compound is the hydrochloride salt of 3-Morpholinopropiophenone. The hydrochloride form generally confers increased water solubility and stability, making it suitable for laboratory research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-phenyl-3-(morpholin-4-yl)propan-1-one;hydrochloride | Inferred |

| CAS Number | 1020-16-2 | [1] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [2] |

| Molecular Weight | 255.74 g/mol | [2] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in water, ethanol, and methanol | Inferred |

Synthesis

A likely synthetic route for this compound is via a Mannich reaction, a common method for producing β-amino ketones. This would involve the reaction of acetophenone, formaldehyde, and morpholine hydrochloride. An alternative and widely used method for the synthesis of cathinone derivatives involves the α-bromination of propiophenone followed by a nucleophilic substitution with morpholine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Morpholinopropiophenone HCl.

General Experimental Protocol for Synthesis of Cathinone Analogues

The following is a generalized protocol based on the synthesis of similar cathinone derivatives and should be adapted and optimized for the specific synthesis of this compound.

-

α-Bromination of Propiophenone:

-

Dissolve propiophenone in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent, while stirring and maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

Allow the reaction to proceed until the color of the bromine disappears.

-

The reaction mixture is then worked up, typically by washing with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude α-bromopropiophenone, which can be purified by distillation or used directly in the next step.

-

-

Nucleophilic Substitution with Morpholine:

-

Dissolve the α-bromopropiophenone in a suitable solvent like acetonitrile or ethanol.

-

Add at least two equivalents of morpholine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid formed during the reaction. Alternatively, one equivalent of morpholine and one equivalent of another base (e.g., triethylamine or potassium carbonate) can be used.

-

The mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

The organic layer is washed with water and brine, dried, and the solvent is evaporated to yield the freebase of 3-Morpholinopropiophenone.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the freebase in a dry, non-polar solvent such as diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether or bubble dry hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

-

Potential Mechanism of Action and Pharmacological Effects

While no specific pharmacological data for this compound is available in the public domain, its structural characteristics allow for informed hypotheses regarding its potential biological targets.

Monoamine Transporter Inhibition

Many synthetic cathinones are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either uptake inhibitors or releasing agents. Given that 3-Morpholinopropiophenone is a β-keto-phenethylamine, it is plausible that it functions as a monoamine transporter inhibitor.

Caption: Potential mechanism via monoamine transporter inhibition.

Other Potential Targets

Research on structurally similar morpholine-containing compounds has indicated activity at other central nervous system receptors. For instance, some arylcyclohexylmorpholines have shown affinity for the N-methyl-D-aspartate (NMDA) receptor. Additionally, a study on 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MTMP) demonstrated its ability to induce apoptosis in human peripheral blood mononuclear cells through the activation of caspases-3/7. This suggests potential cytotoxic effects that warrant further investigation.

Analytical Methods

The identification and quantification of this compound in various matrices can be achieved using standard analytical techniques employed for novel psychoactive substances.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in biological and seized samples. | A characteristic mass spectrum with a molecular ion peak and specific fragmentation patterns. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification in complex matrices like blood and urine. | Specific parent and daughter ion transitions for multiple reaction monitoring (MRM). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectra with chemical shifts and coupling constants corresponding to the proposed structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carbonyl group, aromatic ring, and morpholine moiety. |

General Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

For solid samples, dissolve a small amount in a suitable organic solvent (e.g., methanol or chloroform).

-

For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

-

-

GC Separation:

-

Inject the prepared sample into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

MS Detection:

-

The eluent from the GC is introduced into a mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.

-

The retention time from the GC and the mass spectrum are compared to a reference standard for positive identification.

-

Conclusion

This compound is a compound of interest due to its structural relationship to a class of psychoactive substances. While direct research on this specific molecule is not widely available, this guide provides a comprehensive overview based on its chemical nature and the properties of analogous compounds. The proposed synthetic routes, potential mechanisms of action, and analytical methodologies serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and forensic science. Further empirical studies are necessary to fully elucidate the pharmacological and toxicological profile of this compound.

References

3-Morpholinopropiophenone Hydrochloride: A Technical Guide

CAS Number: 1020-16-2

This technical guide provides an in-depth overview of 3-Morpholinopropiophenone hydrochloride, a Mannich base with potential applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 1020-16-2 | [1][2] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [2] |

| Molecular Weight | 255.74 g/mol | [2] |

| IUPAC Name | 3-morpholin-4-yl-1-phenylpropan-1-one hydrochloride | PubChem |

| Synonyms | 3-(4-Morpholinyl)-1-phenyl-1-propanone hydrochloride, β-Morpholinopropiophenone hydrochloride | [2] |

Note: Some properties are computed and may vary from experimental values.

Synthesis and Experimental Protocols

This compound is synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine), followed by conversion to the hydrochloride salt.[1][2]

General Experimental Protocol for Synthesis (Representative)

The following is a representative protocol for the synthesis of a β-aminoketone via the Mannich reaction. Specific conditions for this compound may vary.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Morpholine hydrochloride

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation)

-

Diethyl ether (or other suitable anti-solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of acetophenone, paraformaldehyde, and morpholine hydrochloride in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same or a different solvent (e.g., ethereal HCl) until precipitation is complete.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Analytical Characterization

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the morpholine ring protons, and the aliphatic protons of the propanone backbone. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, morpholine carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (C₁₃H₁₇NO₂) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O), C-N stretching, and aromatic C-H stretching. |

Mechanism of Action and Biological Activity

Specific studies on the mechanism of action and biological activity of this compound are scarce in the available literature. However, based on its chemical structure as a substituted cathinone and a morpholine derivative, some general pharmacological properties can be inferred.

Substituted cathinones are known to act as central nervous system stimulants. Their primary mechanism of action often involves the inhibition of monoamine reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters. This can result in psychostimulant effects.

The morpholine moiety is present in various biologically active compounds and can influence properties such as solubility and receptor binding. Some morpholine derivatives have been investigated for a range of pharmacological activities.

Due to the lack of specific data for this compound, a detailed signaling pathway cannot be provided. The diagram below illustrates the general mechanism of the Mannich reaction.

Mannich Reaction Mechanism

References

Navigating the Solubility Landscape of 3-Morpholinopropiophenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Solubility Profiling

A systematic approach to documenting solubility is crucial for comparative analysis and informed decision-making. All experimentally determined solubility data should be meticulously recorded. The following table provides a standardized template for presenting such data, ensuring clarity and ease of comparison across different solvent systems and conditions.

Table 1: Solubility Profile of 3-Morpholinopropiophenone Hydrochloride in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Example: Methanol | 25 | Data Point | Calculated Value | e.g., Shake-Flask | e.g., Clear solution |

| Example: Ethanol | 25 | Data Point | Calculated Value | e.g., HPLC | e.g., Undissolved particles |

| Example: Acetone | 25 | Data Point | Calculated Value | e.g., UV-Vis | e.g., Color change |

| Example: Dichloromethane | 25 | Data Point | Calculated Value | e.g., Gravimetric | e.g., Gel formation |

| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data Point | Calculated Value | e.g., Shake-Flask | e.g., Exothermic dissolution |

| Example: N,N-Dimethylformamide (DMF) | 25 | Data Point | Calculated Value | e.g., Shake-Flask | e.g., Clear solution |

Note: The data in this table are illustrative examples. Researchers should replace "Data Point" and "Calculated Value" with their experimentally determined values.

Experimental Protocols: Determining Thermodynamic Solubility

The determination of equilibrium or thermodynamic solubility is a fundamental experiment in pharmaceutical sciences. The saturation shake-flask method is widely regarded as the gold standard for its reliability and direct measurement of the saturation point of a compound in a given solvent.[1]

Key Experiment: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol, Ethanol, Acetone)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a controlled temperature is recommended to pellet the undissolved solid.[1]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]

Visualization of Experimental and Logical Workflows

To further elucidate the processes involved in solubility determination and its implications, the following diagrams are provided.

References

3-Morpholinopropiophenone hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropiophenone hydrochloride is a chemical compound belonging to the class of aminoketones, specifically a Mannich base. Mannich bases are β-amino ketones formed by the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a primary or secondary amine. In the case of this compound, the constituent molecules are acetophenone, formaldehyde, and morpholine hydrochloride.[1][2][3] This class of compounds is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its members, including potential anticancer and antimicrobial properties.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Physical and Chemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(morpholin-4-yl)-1-phenylpropan-1-one hydrochloride | |

| Synonyms | β-Morpholinopropiophenone hydrochloride | |

| CAS Number | 1020-16-2 | |

| Molecular Formula | C₁₃H₁₈ClNO₂ | |

| Molecular Weight | 255.74 g/mol | |

| Appearance | Solid | |

| Melting Point | 150-155 °C (for the analogous β-dimethylaminopropiophenone hydrochloride) |

Experimental Protocols

Synthesis via Mannich Reaction

This compound is synthesized via the Mannich reaction, a three-component condensation reaction.[1][2][3]

Reaction Scheme:

Synthesis of this compound.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Morpholine hydrochloride

-

95% Ethanol

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine acetophenone, paraformaldehyde, and morpholine hydrochloride in equimolar amounts.

-

Add 95% ethanol to the flask to serve as the solvent.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the mixture on a steam bath for approximately 2 hours. The reaction mixture should become a homogeneous solution.

-

After reflux, filter the hot solution to remove any impurities.

-

Transfer the clear, yellowish filtrate to a wide-mouthed Erlenmeyer flask.

-

Cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold acetone to remove any soluble impurities.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 70°C).

Purification by Recrystallization

The purity of the synthesized this compound can be enhanced by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Based on the properties of similar compounds, a mixture of ethanol and acetone or isopropanol could be effective.[7][8]

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for proton and 75 MHz for carbon.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, containing a small amount of tetramethylsilane (TMS) as an internal standard.[9][10][11]

-

Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propiophenone backbone, and the methylene protons of the morpholine ring.

-

Expected ¹³C NMR Spectral Features: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and morpholine moieties.[10][11][12]

Workflow for NMR Analysis:

NMR analysis workflow.

Infrared (IR) Spectroscopy

-

FTIR spectra can be obtained using a Fourier Transform Infrared spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[13][14][15][16]

-

Expected IR Spectral Features: The spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C-O-C stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

-

Mass spectra can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation for GC-MS: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.[17][18]

-

Expected Mass Spectrum: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base and/or the protonated molecule, along with characteristic fragmentation patterns.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader classes of compounds to which it belongs—Mannich bases and morpholine derivatives—have been extensively investigated for their pharmacological potential.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of morpholine-containing compounds and Mannich bases against various cancer cell lines.[4][19][20]

-

Mechanism of Action: The cytotoxic action of Mannich bases is often attributed to their ability to act as alkylating agents, particularly towards cellular thiols like glutathione and cysteine residues in proteins.[21] This can disrupt cellular redox balance and inhibit the function of critical enzymes, leading to apoptosis.

-

Potential Signaling Pathways: The anticancer activity of some Mannich bases has been linked to the induction of apoptosis through pathways such as the Fas/CD95 signaling pathway.[21] Additionally, morpholine-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[22]

Logical Relationship of Potential Cytotoxic Action:

Potential cytotoxic mechanism.

Antimicrobial Activity

Mannich bases and propiophenone derivatives have also been reported to possess antimicrobial activity against a range of bacteria and fungi.[5][23][24][25]

-

Mechanism of Action: The antimicrobial effect of these compounds may be due to their interaction with microbial cell walls or membranes, or the inhibition of essential enzymes. The α,β-unsaturated ketone moiety, which can be formed from the Mannich base, is a reactive Michael acceptor and can react with nucleophiles in biological systems, contributing to its antimicrobial properties.[6]

Conclusion

This compound is a synthetically accessible Mannich base with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its physical and chemical properties, along with detailed methodologies for its synthesis and characterization. While direct biological data for this specific compound is sparse, the known activities of related compounds suggest that it may possess valuable cytotoxic and antimicrobial properties. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

- 1. organicreactions.org [organicreactions.org]

- 2. gijash.com [gijash.com]

- 3. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 6. ipindexing.com [ipindexing.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. N-methyl morpholine hydrochloride [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. swgdrug.org [swgdrug.org]

- 18. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative cytotoxicities of various morpholinyl anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Purity and Impurity Profile of 3-Morpholinopropiophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and potential impurity profile of 3-Morpholinopropiophenone hydrochloride. Due to the limited availability of specific public data on this compound, this document outlines a likely synthetic pathway and deduces a corresponding impurity profile based on established chemical principles of analogous β-aminoketones. The analytical methodologies presented are standard techniques for the characterization and quality control of such pharmaceutical compounds.

Synthesis and Potential Impurities

This compound is a β-aminoketone, which is commonly synthesized via the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (propiophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine) in its hydrochloride salt form.

dot

Caption: Proposed synthetic pathway for this compound via the Mannich reaction.

The impurity profile of this compound is intrinsically linked to its manufacturing process. Potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.

Table 1: Potential Impurity Profile of this compound

| Impurity Type | Potential Compound | Origin |

| Starting Materials | Propiophenone | Unreacted starting material |

| Morpholine (free base/HCl) | Unreacted starting material | |

| Formaldehyde | Unreacted starting material | |

| Intermediates | Morpholinomethyl cation (Iminium Ion) | Reactive intermediate |

| By-products | Bis-(morpholinomethyl) ketone | Reaction of the product with the iminium ion |

| Propiophenone self-condensation products | Side reaction of the starting ketone | |

| N-formylmorpholine | Side reaction of morpholine and formaldehyde | |

| Degradation Products | Phenyl vinyl ketone | Elimination of morpholine (degradation) |

Purity Specifications

The purity of this compound would be determined by a combination of chromatographic and spectroscopic techniques. A representative batch would be expected to meet stringent purity requirements.

Table 2: Representative Purity Data for a Batch of this compound

| Parameter | Specification | Hypothetical Result |

| Appearance | White to off-white crystalline solid | Conforms |

| Melting Point | 188 - 192 °C | 190.5 °C |

| Assay (HPLC) | ≥ 99.0% | 99.5% |

| Individual Impurity (HPLC) | ≤ 0.1% | Max individual impurity: 0.08% |

| Total Impurities (HPLC) | ≤ 0.5% | 0.25% |

| Loss on Drying | ≤ 0.5% | 0.2% |

| Residue on Ignition | ≤ 0.1% | 0.05% |

Analytical Methodologies

A robust analytical workflow is essential for the comprehensive analysis of this compound, ensuring its purity and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Determination

Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Linear gradient to 5% A, 95% B

-

30-35 min: Hold at 5% A, 95% B

-

35-40 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 min.

-

-

Injection Port Temperature: 250 °C.

-

Injection Mode: Split (split ratio 20:1).

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-550.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiment: ¹H NMR.

-

Acquisition Parameters:

-

Pulse angle: 30-45 degrees.

-

Acquisition time: ~4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16 or as needed for adequate signal-to-noise.

-

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

This guide provides a foundational understanding of the purity and impurity profile of this compound for research, development, and quality control purposes. The successful implementation of these analytical methods is crucial for ensuring the quality, safety, and efficacy of this compound in any application.

Unraveling the Biological Profile of 3-Morpholinopropiophenone Hydrochloride: A Technical Overview

Disclaimer: Publicly available scientific literature on the specific biological activity of 3-Morpholinopropiophenone hydrochloride (CAS 1020-16-2) is exceptionally limited. This guide synthesizes the available information and provides a contextual framework based on structurally related compounds to offer a speculative overview for research and drug development professionals. All information should be verified through independent experimental studies.

Introduction

This compound, with the chemical name 3-(morpholin-4-yl)-1-phenylpropan-1-one hydrochloride, is a Mannich base derivative of propiophenone. Mannich bases are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) effects.[1][2] The presence of the morpholine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties and can contribute to a molecule's biological activity.[3][4]

While specific data for this compound is scarce, its structural similarity to other psychoactive propiophenone and cathinone derivatives suggests a potential for activity within the central nervous system, possibly through modulation of monoamine neurotransmitter systems.

Hypothetical Biological Activity and Mechanism of Action

Based on the pharmacology of structurally analogous compounds, this compound could potentially interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Propiophenone derivatives are known to act as inhibitors or releasing agents at these transporters, thereby increasing the synaptic concentrations of their respective neurotransmitters.

A commercial supplier notes, without citation to peer-reviewed literature, that 3-Morpholinopropiophenone is a potent inhibitor of HepG2 (human hepatoma) and microglia cells, and that it inhibits the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-8. This suggests potential anti-cancer and anti-inflammatory properties. However, these claims require experimental validation.

Potential Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates a hypothetical mechanism of action where this compound acts as a monoamine transporter inhibitor. This is a speculative pathway based on the activities of related compounds.

Quantitative Data

As of the latest search, there is no publicly available, peer-reviewed quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀, ED₅₀) for the biological activity of this compound. The following table is a placeholder to illustrate how such data would be presented if it were available.

| Target | Assay Type | Species | Value | Unit |

| Data Not Available | ||||

Experimental Protocols

Due to the lack of specific published studies on this compound, a detailed, cited experimental protocol for its biological evaluation cannot be provided. However, a standard protocol for a monoamine transporter uptake inhibition assay, which would be a logical starting point for characterizing a compound of this chemical class, is described below. This is a generic protocol based on common laboratory practices.

Example Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin via their respective transporters (DAT, NET, SERT) in cultured cells.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (radioligands)

-

This compound (test compound)

-

Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT) for positive controls and determination of non-specific uptake.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.

-

Compound Incubation: Add assay buffer containing various concentrations of this compound or the reference inhibitor to the wells. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve. Specific uptake is calculated as the total uptake minus the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor).

Example Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of a novel compound like this compound.

Conclusion

This compound is a compound of interest due to its chemical structure, which is shared by many biologically active molecules. However, there is a significant lack of published scientific data to definitively characterize its biological activity. The information available from a commercial source, suggesting anti-inflammatory and anti-cancer properties, remains to be validated. Based on its structural similarity to other propiophenones, it is plausible that this compound may exhibit activity at monoamine transporters, but this is purely speculative.

For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. A thorough in vitro and in vivo pharmacological evaluation, starting with binding and functional assays for CNS targets like monoamine transporters, would be necessary to elucidate its true biological profile and potential therapeutic applications.

References

An In-depth Technical Guide to 3-Morpholinopropiophenone Hydrochloride and its Relation to Cathinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Morpholinopropiophenone hydrochloride, a compound of interest within the broader class of synthetic cathinones. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide synthesizes information from structurally and pharmacologically related compounds to infer its likely properties and methodologies for its study. The guide covers its chemical structure, probable synthesis via the Mannich reaction, expected pharmacological mechanism of action as a monoamine transporter ligand, and proposed analytical methods for its characterization. All quantitative data for related compounds are presented in structured tables, and detailed experimental protocols are provided as templates for future investigation. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a propiophenone derivative characterized by a morpholine ring incorporated into its structure. Its core chemical scaffold bears a strong resemblance to synthetic cathinones, a class of novel psychoactive substances (NPS) known for their stimulant properties. Synthetic cathinones are analogues of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). They are β-keto phenethylamines that primarily exert their effects by interacting with monoamine transporters. This guide aims to provide a detailed technical resource on this compound, drawing parallels with well-characterized cathinone analogues to predict its chemical and pharmacological profile.

Chemical Properties and Synthesis

Based on its structure, this compound is a Mannich base. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.

Predicted Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | 1-phenyl-3-morpholin-4-ylpropan-1-one hydrochloride |

| CAS Number | 1020-16-2 |

Proposed Synthesis: Mannich Reaction

A plausible synthetic route for this compound is the Mannich reaction involving acetophenone, formaldehyde, and morpholine hydrochloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq), morpholine hydrochloride (1.0 eq), and paraformaldehyde (1.1 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to the flask.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Pharmacological Profile: Relation to Cathinones

The structural similarity of this compound to synthetic cathinones strongly suggests that it will exhibit activity as a monoamine transporter ligand. Cathinones are known to inhibit the reuptake and/or stimulate the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively.

Predicted Mechanism of Action

It is hypothesized that this compound acts as a monoamine reuptake inhibitor. The morpholine moiety likely influences its affinity and selectivity for the different monoamine transporters.

Comparative Pharmacological Data of Related Cathinones

While specific data for this compound is unavailable, the following table summarizes the in vitro activities of structurally related cathinone derivatives at monoamine transporters. This data provides a reference for the potential potency and selectivity of this compound.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| α-Pyrrolidinopropiophenone (α-PPP) | 133 | 196 | 3290 | [1] |

| 4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP) | 160 | 440 | 6900 | [2] |

| Pyrovalerone | 18 | 38 | 2780 | [1] |

| 3,4-Methylenedioxypyrovalerone (MDPV) | 2.1 | 19.3 | 2267 | [3] |

IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity.

Experimental Protocol: In Vitro Monoamine Transporter Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to DAT, NET, and SERT.

-

Cell Culture: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293 cells).

-

Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Assay:

-

Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound (this compound).

-

Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.

-

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Analytical Characterization

The definitive identification and quantification of this compound require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for the characterization of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The electron ionization (EI) mass spectrum of 3-Morpholinopropiophenone would be expected to show characteristic fragmentation patterns.

Predicted Fragmentation:

-

α-cleavage: Loss of the morpholinylpropyl side chain to produce a benzoyl cation (m/z 105).

-

McLafferty rearrangement: If an abstractable gamma-hydrogen is present.

-

Cleavage of the morpholine ring: Leading to characteristic fragment ions.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Compare the obtained mass spectrum with reference libraries or interpret the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic protons (phenyl group): δ 7.2-8.0 ppm.

-

Protons on the carbon adjacent to the carbonyl group (α-protons): δ 3.0-3.5 ppm (triplet).

-

Protons on the carbon adjacent to the nitrogen (β-protons): δ 2.7-3.2 ppm (triplet).

-

Protons of the morpholine ring: δ 2.4-2.8 ppm and δ 3.6-3.9 ppm.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl carbon: δ 195-205 ppm.

-

Aromatic carbons: δ 125-140 ppm.

-

Carbons of the propyl chain: δ 35-60 ppm.

-

Carbons of the morpholine ring: δ 50-70 ppm.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals based on their chemical shifts, coupling constants, and integration values. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment.

Conclusion

This compound is a synthetic compound with a high likelihood of acting as a monoamine transporter ligand, similar to other substituted cathinones. While specific experimental data for this compound is currently limited, this guide provides a comprehensive framework for its synthesis, pharmacological evaluation, and analytical characterization based on established knowledge of related compounds. The provided protocols and predicted data serve as a valuable resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and forensic science who wish to investigate this and similar novel psychoactive substances. Further research is necessary to definitively determine the pharmacological and toxicological profile of this compound.

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Morpholinopropiophenone Hydrochloride

InChIKey: BEUAFINDWSQCGS-UHFFFAOYSA-N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Morpholinopropiophenone hydrochloride (CAS No: 1020-16-2), a small molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published data on this specific compound, this guide synthesizes the known information and provides context based on related chemical structures and general principles of organic synthesis and analysis. The guide covers physicochemical properties, a plausible synthetic route, general analytical methodologies, and a discussion of potential, though unconfirmed, pharmacological relevance. This document is intended to serve as a foundational resource for researchers interested in this and related molecules.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1020-16-2 | [1] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |

| Molecular Weight | 255.74 g/mol | [1] |

| Melting Point | 180-182 °C | [1] |

| Boiling Point | 356.9 °C at 760 mmHg | [1] |

| Density | 1.085 g/cm³ | [1] |

| Flash Point | 169.7 °C | [1] |

| LogP | 2.33 | [1] |

| Vapor Pressure | 2.83E-05 mmHg at 25 °C | [1] |

Synthesis

Plausible Experimental Protocol: Mannich Reaction

The following is a generalized protocol for the Mannich reaction to produce this compound. This is a representative procedure and would require optimization for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq), morpholine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Synthetic Pathway Diagram